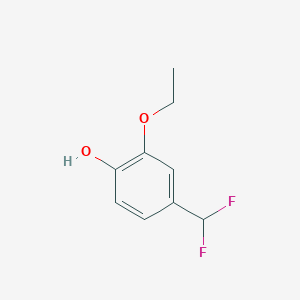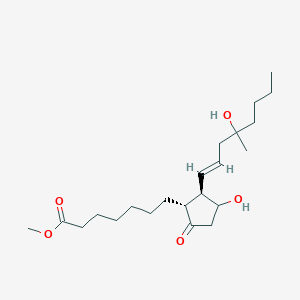
Methyl 7-((1R,2R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Misoprostol is a synthetic prostaglandin E1 analogue used primarily for its gastroprotective and uterotonic properties. It was initially developed to prevent and treat stomach and duodenal ulcers, particularly in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs). Over time, its applications have expanded to include inducing labor, causing abortions, and treating postpartum hemorrhage due to poor uterine contraction .
准备方法
Synthetic Routes and Reaction Conditions: Misoprostol is synthesized through a multi-step process starting from prostaglandin E1. The key steps involve the esterification of prostaglandin E1 to form the methyl ester, followed by selective reduction and oxidation reactions to introduce the necessary functional groups. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of misoprostol involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: Misoprostol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various prostaglandin analogues with modified functional groups, which can have different pharmacological properties .
科学研究应用
Misoprostol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogues and their synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in clinical settings for inducing labor, managing miscarriages, and treating postpartum hemorrhage. .
作用机制
Misoprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion. In the uterus, it binds to prostaglandin receptors, increasing the strength and frequency of uterine contractions and decreasing cervical tone. This dual action makes it effective for both gastroprotection and uterotonic applications .
相似化合物的比较
Dinoprostone: Another prostaglandin E2 analogue used for similar uterotonic purposes.
Gemeprost: A prostaglandin E1 analogue used for cervical ripening and labor induction.
Carboprost: A prostaglandin F2α analogue used for postpartum hemorrhage
Comparison: Misoprostol is unique in its stability at room temperature and its versatility in administration routes (oral, vaginal, sublingual, and rectal). Compared to dinoprostone and gemeprost, misoprostol is more cost-effective and widely available, making it a preferred choice in many clinical settings .
属性
分子式 |
C22H38O5 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
methyl 7-[(1R,2R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20?,22?/m1/s1 |
InChI 键 |
OJLOPKGSLYJEMD-URXURHARSA-N |
手性 SMILES |
CCCCC(C)(C/C=C/[C@@H]1[C@H](C(=O)CC1O)CCCCCCC(=O)OC)O |
规范 SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


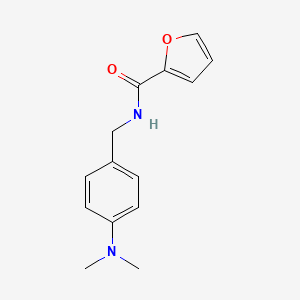
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
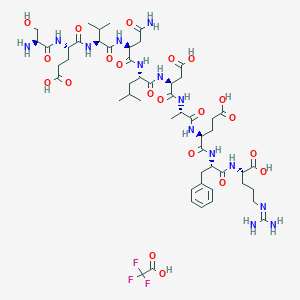
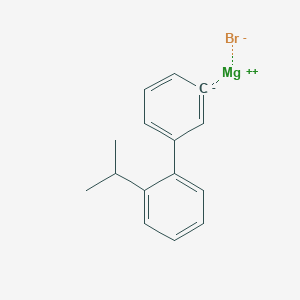
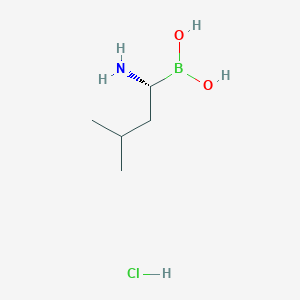
![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
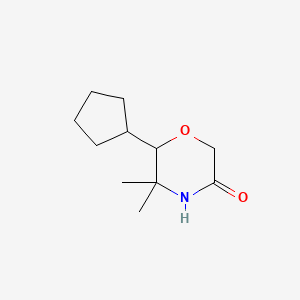
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
